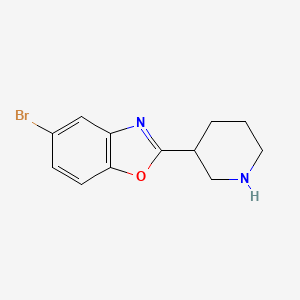

5-Bromo-2-piperidin-3-YL-benzooxazole

CAS No.: 885275-09-2

Cat. No.: VC3283012

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885275-09-2 |

|---|---|

| Molecular Formula | C12H13BrN2O |

| Molecular Weight | 281.15 g/mol |

| IUPAC Name | 5-bromo-2-piperidin-3-yl-1,3-benzoxazole |

| Standard InChI | InChI=1S/C12H13BrN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2 |

| Standard InChI Key | WGMCAXXDWZXUHA-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C2=NC3=C(O2)C=CC(=C3)Br |

| Canonical SMILES | C1CC(CNC1)C2=NC3=C(O2)C=CC(=C3)Br |

Introduction

Synthesis Methods

The synthesis of 5-Bromo-2-piperidin-3-YL-benzooxazole typically involves multi-step reactions starting from simpler precursors. Common methods include the condensation of appropriate benzooxazole derivatives with piperidine or its derivatives. The bromination step can be achieved through electrophilic aromatic substitution reactions.

Biological Activities

Benzooxazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on 5-Bromo-2-piperidin-3-YL-benzooxazole might be limited, compounds with similar structures have shown promising results in biological assays.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential against various microorganisms |

| Antiviral Activity | Possible inhibition of viral replication |

| Anticancer Activity | Potential for inhibiting cancer cell growth |

Research Findings

Research on benzooxazoles often focuses on their pharmacological properties. Studies have shown that modifications to the benzooxazole core can significantly affect biological activity. For example, the introduction of halogen atoms like bromine can enhance certain biological properties.

| Study | Findings |

|---|---|

| Antimicrobial Screening | Benzooxazoles have shown efficacy against bacterial strains |

| Pharmacokinetic Studies | Modifications to the benzooxazole structure can improve bioavailability |

Potential Applications

Given its structure, 5-Bromo-2-piperidin-3-YL-benzooxazole could be explored for applications in drug development, particularly in areas where antimicrobial or anticancer agents are needed. Additionally, its unique chemical properties might make it suitable for use in materials science or as a precursor for further chemical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume